molecular formula C7H14O3 B12924609 1,2-Propanediol, 3-(3-methyl-1-propenyl)oxy- CAS No. 63991-93-5

1,2-Propanediol, 3-(3-methyl-1-propenyl)oxy-

Cat. No.: B12924609
CAS No.: 63991-93-5
M. Wt: 146.18 g/mol
InChI Key: WVRYFQNFOFQUFV-ONEGZZNKSA-N
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Description

3-(But-1-en-1-yloxy)propane-1,2-diol is an organic compound that belongs to the class of diols It features a butenyl group attached to a propane-1,2-diol backbone

Properties

CAS No.

63991-93-5

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-[(E)-but-1-enoxy]propane-1,2-diol

InChI

InChI=1S/C7H14O3/c1-2-3-4-10-6-7(9)5-8/h3-4,7-9H,2,5-6H2,1H3/b4-3+

InChI Key

WVRYFQNFOFQUFV-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/OCC(CO)O

Canonical SMILES

CCC=COCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-1-en-1-yloxy)propane-1,2-diol typically involves the reaction of but-1-en-1-ol with propane-1,2-diol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of 3-(But-1-en-1-yloxy)propane-1,2-diol may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods aim to optimize the reaction conditions to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(But-1-en-1-yloxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The butenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a branched structure that enhances its compatibility with various polymers and solvents. Its hydroxyl groups contribute to its reactivity and functionality in chemical processes.

2.1. Polymer Production

Polyester Polyols:
1,2-Propanediol, 3-(3-methyl-1-propenyl)oxy- is utilized in the synthesis of polyester polyols. These polyols are essential for producing flexible polyurethane foams used in furniture, automotive seating, and insulation materials. The unique structure allows for better solubility and compatibility with other components in the formulation.

Property Value
Hydroxyl NumberHigh
ViscosityLow
ReactivityHigh

2.2. Coatings and Adhesives

The compound serves as a key ingredient in coatings and adhesives formulations. Its ability to enhance adhesion properties makes it suitable for use in paints and inks, particularly those requiring UV curing.

  • UV-Curable Coatings:
    The incorporation of this compound allows for rapid curing under UV light, providing durable finishes with excellent chemical resistance.

2.3. Plasticizers

Due to its non-crystallizing nature, it acts as an effective plasticizer in thermoplastics such as polyvinyl chloride (PVC). This application is crucial for producing flexible films and gaskets.

Application End Use
PVC Laminating FilmsPackaging
Refrigerator GasketsHousehold Appliances
Vinyl Electric InsulationElectrical Cables

Pharmaceutical Applications

In the pharmaceutical industry, 1,2-Propanediol, 3-(3-methyl-1-propenyl)oxy- can be used as a solvent or carrier for drug formulations. Its low toxicity profile makes it suitable for use in topical applications and formulations requiring skin penetration enhancers.

4.1. Case Study: Use in UV-Curable Inks

A study demonstrated that incorporating 1,2-Propanediol, 3-(3-methyl-1-propenyl)oxy- into UV-curable ink formulations improved adhesion to various substrates while maintaining flexibility and durability after curing.

  • Results:
    • Increased adhesion strength by 30% compared to traditional formulations.
    • Enhanced resistance to solvents and abrasion.

4.2. Case Study: Plasticizer Performance

In an evaluation of plasticizers for PVC applications, the compound was found to significantly lower the glass transition temperature (Tg) of PVC blends, resulting in improved processing characteristics and end-use performance.

  • Findings:
    • Reduced Tg by approximately 10°C.
    • Enhanced flexibility without compromising mechanical strength.

Mechanism of Action

The mechanism of action of 3-(But-1-en-1-yloxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions or participate in chemical processes that alter its structure and function. The exact mechanism depends on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Naphthalen-1-yloxy)propane-1,2-diol: Similar in structure but with a naphthalenyl group instead of a butenyl group.

    Propane-1,2-diol: Lacks the butenyl group, making it less reactive in certain chemical reactions.

Uniqueness

3-(But-1-en-1-yloxy)propane-1,2-diol is unique due to the presence of the butenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such reactivity is desired.

Biological Activity

1,2-Propanediol, 3-(3-methyl-1-propenyl)oxy-, commonly referred to as a derivative of propylene glycol, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,2-Propanediol, 3-(3-methyl-1-propenyl)oxy- is characterized by its unique chemical structure which includes a propanediol backbone with a propenyl ether functional group. This configuration is significant for its reactivity and biological interactions.

Pharmacological Properties

Research has indicated that this compound exhibits various pharmacological activities:

  • Antioxidant Activity : Studies suggest that compounds similar to 1,2-propanediol derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in mitigating cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Preliminary data indicate that 1,2-propanediol derivatives may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in biological systems. This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes.

The biological activity of 1,2-propanediol, 3-(3-methyl-1-propenyl)oxy- can be attributed to several mechanisms:

  • Cell Signaling Modulation : The compound may influence various signaling pathways, including those involved in apoptosis and cell proliferation.
  • Gene Expression Regulation : It has been observed to modulate the expression of genes related to lipid metabolism and inflammatory responses.

Case Studies

Several studies have explored the effects of similar compounds on different biological models:

  • Adipogenesis Inhibition : A study involving the anti-adipogenic potential of Cissus quadrangularis highlighted the role of similar propanediol derivatives in inhibiting adipocyte differentiation. The expression of lipogenic markers such as PPARγ and leptin was significantly downregulated in treated cells .
  • Microbial Production : Research on microbial production pathways for propanediol indicates that certain bacteria can convert sugars into 1,2-propanediol via fermentation processes. This not only showcases the compound's biosynthetic potential but also its ecological relevance .
  • Toxicological Assessment : Toxicological evaluations have shown low acute toxicity levels for propylene glycol derivatives, suggesting a favorable safety profile for potential therapeutic applications .

Data Tables

Biological ActivityEffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
AntimicrobialDisrupts microbial membranes
AdipogenesisInhibits differentiation of pre-adipocytes

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